2,3-Dimethoxypyridin-4-amine
Description
2,3-Dimethoxypyridin-4-amine is a pyridine derivative characterized by methoxy groups at the 2- and 3-positions and an amine group at the 4-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The methoxy groups enhance electron density on the pyridine ring, influencing reactivity in electrophilic substitution and coordination chemistry. The amine group at the 4-position enables participation in hydrogen bonding and nucleophilic reactions, facilitating its use in synthesizing heterocyclic compounds and bioactive molecules .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,3-dimethoxypyridin-4-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
KIEXDHKQOYSQJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxypyridin-4-amine typically involves the following steps:
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing waste. The process involves:
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,3-Dimethoxypyridin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxypyridin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyridine Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy groups in this compound increase electron density, contrasting with the electron-withdrawing chloro group in 4-Chloro-5-methoxypyridin-3-amine. This difference impacts reactivity in cross-coupling reactions and metal coordination .
- Steric Effects : The bulky trimethylsilyl-ethynyl group in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine reduces accessibility to the amine group compared to the less sterically hindered this compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility Trends : Alkyl-substituted derivatives (e.g., compounds 12–15 in ) exhibit higher lipophilicity than this compound, which retains moderate polarity due to its methoxy and amine groups.
- Thermal Stability : Fused heterocycles like N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine show higher melting points (>87°C) compared to simpler pyridines, likely due to increased molecular rigidity .
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